6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline
Description
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-imidazol-1-yl-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-7-11(3-4-12(13)15-9)17-6-5-14-8-17/h3-8H,1-2H3 |
InChI Key |
AOSOWDMAZMVJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CN=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Characterization Data
The compound’s structural integrity is confirmed via spectroscopic and mass spectrometric analysis:
2.1. HRMS and NMR Data
For analogous quinoxaline derivatives (e.g., 3h in source 1):
2.2. Melting Point and Solubility
Derivatives like 3h have melting points in the range of 39–41°C and are purified using silica gel chromatography with hexane/ethyl acetate mixtures .
Structural Variants and Analog Studies
Related compounds exhibit distinct reactivity and biological profiles:
3.1. Substituent Effects
| Compound | Substituent | Key Feature |
|---|---|---|
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | Nitro group | Enhanced AMPA receptor activity |
| 2-(1H-imidazol-1-yl)ethanamine | Aliphatic chain | Neurotransmitter modulation |
3.2. Biological Activity Trends
Imidazole-containing quinoxalines show:
Scientific Research Applications
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer and anti-inflammatory therapies.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline exerts its effects involves interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The quinoxaline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Oxadiazole groups () introduce electronegative centers, altering solubility and reactivity .
- Methyl groups (DMQ) reduce polarity, enhancing membrane permeability but lowering liquid-phase reaction enthalpy (−279.3 kJ·mol⁻¹ vs. −299.7 kJ·mol⁻¹ for unsubstituted quinoxaline) .
Antifungal Efficacy
- DMQ exhibits fungicidal activity, eradicating Madurella mycetomatis in murine models after 14 days .
- Substitution with imidazole (as in 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline) is theorized to improve antifungal potency due to imidazole’s known role in targeting fungal cytochrome P450 enzymes .
Gastroprotective Effects
- DMQ reduces gastric ulcer indices by 40% in rats by suppressing NF-κB expression and restoring mucin levels, comparable to esomeprazole .
- Imidazole derivatives may enhance anti-inflammatory effects via additional cytokine modulation, though direct evidence is lacking .
Thermochemical Properties
Methyl and heterocyclic substituents significantly impact thermochemical behavior:
Biological Activity
6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, drawing from various studies and findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinoxaline core with an imidazole substituent, which is known to enhance its biological properties. Synthesis typically involves multi-step reactions that modify the quinoxaline structure to introduce the imidazole moiety, leveraging established synthetic methodologies for heterocyclic compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro assays have shown that certain derivatives possess submicromolar inhibitory activity against various tumor cell lines.
Key Findings:
- Inhibition of PI3Kα : A notable derivative exhibited an IC50 value of 1.94 nM against PI3Kα, indicating strong potential as a PI3Kα inhibitor . This pathway is crucial in cancer cell survival and proliferation.
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, particularly in HCC827 cell lines .
- Structure-Activity Relationship (SAR) : Modifications to the quinoxaline scaffold significantly affect biological activity, with specific substituents enhancing potency against cancer cells .
Antimicrobial Activity
This compound also exhibits broad-spectrum antimicrobial properties. Research indicates that it can effectively inhibit various bacterial strains and fungi.
Key Findings:
- Broad-Spectrum Antimicrobial : Studies have highlighted the compound's efficacy against Gram-negative bacteria and certain fungal strains .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Toxicological Profile
Safety assessments are critical for evaluating the therapeutic potential of any new compound. In vivo and in vitro studies on related quinoxaline derivatives suggest a favorable safety profile.
Key Findings:
- Toxicity Assessment : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, with no adverse effects observed in acute toxicity tests on rodents .
- Histopathological Observations : Some studies reported histological changes at high doses, necessitating further investigation into long-term effects and safety .
Data Summary
| Activity Type | Key Findings | IC50 Values |
|---|---|---|
| Anticancer | Induces G2/M arrest; apoptosis | 1.94 nM (PI3Kα) |
| Antimicrobial | Effective against Gram-negative bacteria | Not specified |
| Toxicity | No significant toxicity at ≤100 μM | >2000 mg/kg (AOT) |
Case Studies
- Anticancer Evaluation : In a study involving HeLa cells, a derivative demonstrated significant antiproliferative effects with an IC50 value of 3.2 µM, leading to cell division defects and microtubule disruption .
- Antimicrobial Testing : A series of 2,3-dimethylquinoxaline derivatives were tested against various pathogens, showing promising results comparable to existing antibiotics .
Q & A
Basic: What are the primary synthetic routes for 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline, and what reaction conditions optimize yield?
Answer:
The compound is synthesized via two main approaches:
- Intramolecular cyclization : Reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light (yields: 72–85%). This method leverages photoredox catalysis for efficient ring closure .
- Aromatic nucleophilic substitution : Using 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, followed by autooxidation. Optimal conditions include NaOH/EtOH at 60–80°C, achieving yields up to 88% .
Basic: Which spectroscopic techniques are critical for structural characterization of imidazoquinoxaline derivatives?
Answer:
Key methods include:
- 1H/13C NMR : Assigns proton environments (e.g., δ 2.75–2.76 ppm for methyl groups in 2,3-dimethylquinoxaline derivatives) .
- IR Spectroscopy : Identifies functional groups like C=N-N (1564–1679 cm⁻¹ for hydrazone bonds) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₃H₁₂N₄; calculated: 224.1062, observed: 224.1066) .
Advanced: How does the structural configuration of this compound influence its biological target interactions?
Answer:
The imidazole-quinoxaline fusion creates a planar, electron-rich scaffold that enhances π-π stacking with aromatic residues in enzyme active sites. Steric effects from the 2,3-dimethyl groups modulate binding specificity. Comparative studies with imidazo[1,2-a]quinoxaline show improved inhibition of kinases (e.g., EGFR) due to optimized steric bulk .
Advanced: What analytical methodologies are recommended for quantifying environmental persistence of this compound?
Answer:
- HPLC-MS/MS : Detects trace levels (ppb) in water/soil matrices, using C18 columns and ESI ionization .
- Biotic/Abiotic Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and microbial metabolism (aerobic/anaerobic cultures) to assess half-lives .
Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?
Answer:
Discrepancies often arise from catalyst efficiency or reaction scale. For example:
- Photoredox vs. Thermal Conditions : Iridium catalysts under visible light improve cyclization efficiency vs. thermal methods (ΔYield: +15%) .
- Scale-Up Challenges : Batch size >10 mmol may reduce yields due to uneven light penetration; microfluidic reactors improve reproducibility .
Advanced: What comparative strategies validate the uniqueness of this compound against analogs like pyrrolo[1,2-a]quinoxaline?
Answer:
- Electronic Property Analysis : DFT calculations show higher electron density at N1 of imidazole vs. pyrrole, enhancing electrophilic interactions .
- Biological Assays : Test against kinase panels (e.g., PIM1, CDK2) to compare IC₅₀ values. Imidazole derivatives exhibit 3–5x lower IC₅₀ due to improved H-bonding .
Advanced: What environmental risk assessment frameworks apply to this compound?
Answer:
Follow the INCHEMBIOL Project guidelines:
- Fate Analysis : Measure logP (predicted: 2.8) and soil adsorption coefficients (Koc) to model mobility .
- Ecotoxicity Testing : Use Daphnia magna (48h LC₅₀) and algae growth inhibition assays. Data inform regulatory thresholds under REACH .
Advanced: What mechanistic insights explain the cyclization efficiency in imidazoquinoxaline synthesis?
Answer:
The iridium catalyst facilitates single-electron transfer (SET), promoting radical intermediates during cyclization. Visible light (450 nm) excites the catalyst, reducing energy barriers for ring closure (ΔG‡ reduction: ~20 kcal/mol) .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Catalyst Cost : Iridium is expensive; alternatives like Ru(bpy)₃²⁺ are less efficient but cost-effective for large batches .
- Reaction Homogeneity : Use flow chemistry with LED arrays to ensure uniform light distribution, improving yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
